1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-4-(dimethylamino)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-17(2)15(14(16)19)8-10-18(11-9-15)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H2,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTXVHBXEKXREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCN(CC1)CC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170098 | |
| Record name | 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-51-2 | |
| Record name | 4-(Dimethylamino)-1-(phenylmethyl)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1762-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide | |
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| Record name | NSC71991 | |
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| Record name | 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide | |
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| Record name | 1-benzyl-4-(dimethylamino)piperidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.613 | |
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| Record name | 1-BENZYL-4-(DIMETHYLAMINO)PIPERIDINE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Piperidine-4-Carboxamide (Isonipecotamide) Derivatives: A Privileged Scaffold in Drug Discovery
Topic: Literature Review of Piperidine-4-Carboxamide Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper / Advanced Literature Review Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.[1]
Executive Summary & Structural Rationale
The piperidine-4-carboxamide moiety, chemically derived from isonipecotic acid , represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike its regioisomer nipecotic acid (piperidine-3-carboxylic acid), the 4-substituted variant offers a unique structural advantage: achirality .[1]
By eliminating the chiral center at the ring carbon, medicinal chemists avoid the costly and time-consuming burden of enantioselective synthesis or chiral resolution during early lead optimization.[2] Furthermore, the 4-position provides a linear vector of projection, allowing the carboxamide "warhead" to extend deep into receptor binding pockets while the piperidine nitrogen serves as a solvent-exposed "anchor" or a secondary binding site for ionic interactions (e.g., Aspartate residues in GPCRs).
This review analyzes the pharmacological versatility of this scaffold, moving beyond simple listings to explore the causality of its success in HIV entry inhibition, coagulation cascades, and neurodegeneration.[2]
Pharmacophore Analysis & Mechanistic Insight
The success of piperidine-4-carboxamide derivatives stems from three critical physicochemical properties:
-
Vector Alignment: The
substitution creates a rigid, linear distance between the basic amine ( ) and the amide carbonyl.[2] This is critical for spanning the distance between the orthosteric site and allosteric vestibules in Class A GPCRs.[2] -
Metabolic Stability: Compared to flexible alkyl chains, the piperidine ring restricts conformational entropy, often improving metabolic stability against CYP450 oxidation, although the piperidine nitrogen itself remains a site for N-dealkylation or N-oxidation.[2]
-
Hydrogen Bonding Network: The carboxamide group (
or ) acts as a dual H-bond donor/acceptor, essential for interacting with serine/threonine proteases or the backbone of viral envelope proteins.[2]
Visualizing the Scaffold Utility
Figure 1: Pharmacophore mapping of the Isonipecotamide scaffold, linking structural attributes to specific therapeutic targets.
Therapeutic Applications & Case Studies
Virology: CCR5 Antagonists (The TAK-220 Case)
The most prominent application of this scaffold lies in HIV-1 entry inhibition.[1][2] The piperidine-4-carboxamide moiety was pivotal in the discovery of TAK-220 .[1]
-
Mechanism: TAK-220 binds to the CCR5 co-receptor, preventing the gp120 viral envelope protein from docking.[2]
-
Structural Logic: Early leads possessed a flexible linker that suffered from rapid metabolic clearance.[2] Replacing the linker with the rigid piperidine-4-carboxamide core improved metabolic stability (microsomal stability) while maintaining the "Y-shaped" pharmacophore required to block the chemokine binding pocket.[1]
-
Outcome: TAK-220 demonstrated high oral bioavailability and potent antiviral activity (
nM in membrane fusion assays).[1]
Hematology: Dual Thrombin/Factor Xa Inhibitors
Recent studies have utilized N-substituted isonipecotamide derivatives to design dual inhibitors of Thrombin and Factor Xa.[1][2]
-
The Challenge: Selective inhibitors often face resistance or pathway redundancy.[2]
-
The Solution: The isonipecotamide core serves as a P1 ligand.[2] The basic nitrogen (often guanidinylated or substituted with an amidine mimic) interacts with the S1 specificity pocket (Asp189 in Factor Xa), while the carboxamide directs the P2/P3 substituents into the hydrophobic S2/S3 pockets.[2]
-
Key Insight: This approach validates the "Multi-Target Directed Ligand" (MTDL) strategy, where the scaffold's versatility allows simultaneous engagement of homologous serine proteases.[2]
Neurology: Secretory Glutaminyl Cyclase (sQC) Inhibitors
In Alzheimer's research, sQC catalyzes the formation of neurotoxic pyroglutamate-A
-
Innovation: A novel series of piperidine-4-carboxamides (e.g., Compound 41 ) was identified via pharmacophore-assisted virtual screening.[1]
-
Binding Mode: Crystallographic data suggests the carboxamide oxygen coordinates with the active site Zinc ion (or interacts with the catalytic residues), while the piperidine ring fills the hydrophobic cavity, displacing water molecules and increasing binding entropy.[2]
Synthetic Methodologies
To ensure reproducibility and scalability, we present a robust, modular synthetic workflow. This protocol prioritizes the "Amide-First" or "Amine-First" divergence, allowing for rapid library generation.[1][2]
General Synthetic Workflow (DOT Visualization)
Figure 2: Modular synthetic pathway for generating diverse piperidine-4-carboxamide libraries.
Validated Protocol: Amide Coupling & Deprotection
Note: This protocol is optimized for minimizing racemization (though not an issue with this achiral scaffold) and maximizing yield.
Step 1: Amide Coupling (The "Warhead" Installation)
-
Reagents: N-Boc-isonipecotic acid (1.0 equiv), Primary/Secondary Amine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).[2]
-
Solvent: Anhydrous DMF (0.1 M concentration).
-
Procedure: Dissolve acid and HATU in DMF. Stir for 5 mins to activate the ester. Add the amine and DIPEA.[2] Stir at RT for 4–16 hours.[1][2]
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.
, and brine.[2] Dry over .[1][2] -
Causality: HATU is preferred over EDC/HOBt for sterically hindered amines or electron-deficient anilines due to faster kinetics and higher conversion rates.[1][2]
Step 2: N-Boc Deprotection
-
Reagents: TFA (20% v/v in DCM) or 4N HCl in Dioxane.
-
Procedure: Stir at RT for 1–2 hours. Monitor by LCMS (disappearance of M+100 or M+56 peak).[2]
-
Isolation: Evaporate volatiles. Crucial Step: If using TFA, perform an ion exchange workup (SCX-2 cartridge) or free-base with
before the next step to prevent salt interference in reductive aminations.[1]
Optimization Strategies (SAR)
When optimizing this scaffold, the following Structure-Activity Relationship (SAR) trends are generally observed:
| Region | Modification | Effect on Potency/PK |
| Piperidine Nitrogen ( | Benzyl / Arylalkyl | Increases Potency. Exploits hydrophobic pockets (e.g., S1 pocket in proteases).[1] |
| Small Alkyl (Methyl/Ethyl) | Improves CNS Penetration. Reduces TPSA and MW, favorable for blood-brain barrier crossing.[1] | |
| Sulfonyl / Acyl | Reduces Basicity. Eliminates the positive charge at physiological pH; useful if hERG toxicity is a concern.[2] | |
| Carboxamide Nitrogen | Primary ( | H-Bond Donor. often required for specific enzyme active sites (e.g., anchoring to backbone carbonyls).[1] |
| Secondary ( | Selectivity Handle. Bulky R groups can induce selectivity between receptor subtypes (e.g., 5-HT4 vs 5-HT2).[1] | |
| Linker (C4-C=O) | Rigid vs. Flexible | The direct attachment (carboxamide) is rigid.[1] Inserting a methylene (acetamide) increases flexibility but often decreases potency due to entropic penalty upon binding.[1][2] |
References
-
Imamura, S., et al. (2006).[2] "Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity."[1][3][4] Journal of Medicinal Chemistry.
-
Purgatorio, R., et al. (2023).[2][5][6] "First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease."[1][5] International Journal of Molecular Sciences.
-
Kumbhar, B.V., et al. (2021).[2] "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors."[1] International Journal of Biological Macromolecules.
-
Gassama, A., et al. (2015).[2] "Synthesis of N-Substituted piperidines from piperidone: Reductive amination protocols." Journal de la Société Ouest-Africaine de Chimie.
-
BenchChem Application Notes. (2025). "One-Pot Synthesis of N-Substituted Piperidines."
Sources
- 1. Lorcainide | C22H27ClN2O | CID 42884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. figshare.com [figshare.com]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
History and discovery of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide as a chemical scaffold
The 4-Amino-4-Carboxamidopiperidine Scaffold : A Technical Guide to 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide
Executive Summary
1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide (CAS: 1762-51-2) is a specialized gem-disubstituted piperidine intermediate originally developed during the golden age of opioid discovery at Janssen Pharmaceutica in the 1960s. While often overshadowed by its 4-anilino (fentanyl) and 4-phenyl (pethidine) cousins, this scaffold represents a critical branch of the 4,4-disubstituted piperidine family, most notably serving as the structural foundation for the potent opioid analgesic Piritramide (Dipidolor).
Today, this compound serves two primary roles:
-
Legacy Intermediate: A precursor for synthesizing Piritramide analogs and studying the structure-activity relationships (SAR) of the mu-opioid receptor (MOR).
-
Modern Scaffold: A versatile building block in contemporary medicinal chemistry (e.g., ROR
t modulators), offering a rigid, conformationally constrained core that positions a basic amine and a hydrogen-bond donor (amide) in a precise geminal arrangement.
Historical Origins: The Janssen Era
The discovery of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide is inextricably linked to Dr. Paul Janssen’s systematic exploration of the piperidine ring. Following the success of Pethidine (meperidine) and Haloperidol, Janssen’s team sought to maximize opioid potency by modifying the substituents at the 4-position of the piperidine ring.
The 4,4-Disubstituted Piperidine Hypothesis
Janssen hypothesized that a quaternary carbon at the 4-position, bearing both a basic nitrogen and a polar carbonyl group, was essential for optimal receptor binding. This led to two distinct series:
-
The Fentanyl Series: 4-anilino-4-carboxamides (or esters).
In the Piritramide series, the 4-position is substituted with a cyclic amine (piperidine) and a primary carboxamide. The title compound, 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide , represents the dimethylamino analog of the Piritramide precursor. It was synthesized to test the effect of acyclic tertiary amines (dimethylamine) versus cyclic amines (piperidine) on analgesic potency.
While Piritramide (R-3365) was selected for clinical development due to its favorable duration of action and cardiovascular stability, the dimethylamino analog (CAS 1762-51-2) remains a vital reference compound in the patent literature for establishing the SAR of the 4-amino-4-carboxamide pharmacophore.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide |
| CAS Number | 1762-51-2 |
| Molecular Formula | C |
| Molecular Weight | 261.37 g/mol |
| Core Scaffold | Gem-aminoamide piperidine |
| Key Functional Groups | Tertiary amine (Dimethylamino), Primary Amide, N-Benzyl (Protecting Group) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water |
| pKa (Calc) | ~9.2 (Piperidine N), ~10.5 (Dimethylamino N) |
Synthesis & Manufacturing
The synthesis of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide follows the classic Strecker Synthesis route optimized by Janssen. This pathway is robust and scalable, allowing for the introduction of various amine substituents at the 4-position.
Synthetic Pathway
-
Strecker Reaction: 1-Benzyl-4-piperidone is reacted with dimethylamine and potassium cyanide (or TMSCN) to form the aminonitrile intermediate.
-
Hydrolysis: The nitrile group is hydrolyzed to the primary amide using strong acid (H
SO ) or basic conditions. This step is critical as it establishes the 4-carboxamide moiety. -
Purification: The resulting amide is crystallized, typically as a free base or hydrochloride salt.
Note on Piritramide Synthesis: To synthesize Piritramide, piperidine is used instead of dimethylamine in Step 1. The resulting intermediate is then debenzylated and alkylated with 3,3-diphenyl-3-cyanopropyl chloride.
Visualization: The Janssen Route
Caption: Synthetic pathway for CAS 1762-51-2 via the Strecker amino-nitrile route.
Experimental Protocol: Synthesis of the Scaffold
Safety Warning: This protocol involves the use of Cyanide sources. All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.
Step 1: Preparation of the Aminonitrile
-
Reagents: 1-Benzyl-4-piperidone (18.9 g, 100 mmol), Dimethylamine hydrochloride (16.3 g, 200 mmol), Potassium Cyanide (7.15 g, 110 mmol).
-
Solvent: Water/Methanol (1:1 v/v).
-
Procedure:
-
Dissolve the piperidone in the solvent mixture at 0°C.
-
Add the dimethylamine hydrochloride.
-
Slowly add the solution of KCN dropwise, maintaining temperature < 10°C.
-
Stir at room temperature for 24 hours. A precipitate (the aminonitrile) often forms.
-
Extract with dichloromethane (DCM), dry over MgSO
, and concentrate in vacuo. -
Yield: Typically 85-90% of the crude nitrile.
-
Step 2: Hydrolysis to the Carboxamide (CAS 1762-51-2)
-
Reagents: Crude aminonitrile from Step 1, Sulfuric Acid (90%).
-
Procedure:
-
Cool the sulfuric acid (50 mL) to 0-5°C.
-
Add the aminonitrile portion-wise with vigorous stirring (Exothermic reaction!).
-
Heat the mixture to 70°C for 2 hours to ensure complete hydrolysis of the nitrile to the amide.
-
Cool to room temperature and pour onto crushed ice.
-
Basify with Ammonium Hydroxide (NH
OH) to pH ~10. -
Extract with Chloroform or DCM.
-
Recrystallize the solid from Ethanol/Ether.
-
-
Characterization:
-
IR: Strong amide bands at 1680 cm
(C=O) and 3400 cm (NH ). -
1H NMR (CDCl
): 7.3 (m, 5H, Ar-H), 3.5 (s, 2H, Ph-CH ), 2.2 (s, 6H, N(CH ) ), 5.5-6.0 (br s, 2H, CONH ).
-
Medicinal Chemistry Applications
A. Opioid Analgesics (The Piritramide Class)
The primary historical application of this scaffold is as a precursor for 4-amino-4-carboxamide opioids.
-
Mechanism: Agonist at the Mu-Opioid Receptor (MOR).
-
SAR Insight: The bulky 4-amino group (dimethylamino or piperidino) locks the piperidine ring in a chair conformation, directing the phenylpropyl side chain (added later) into the receptor's hydrophobic pocket.
-
Potency: The dimethylamino analog (derived from CAS 1762-51-2) is generally less potent than the piperidino analog (Piritramide), demonstrating the receptor's preference for the larger hydrophobic bulk of the piperidine ring at the 4-position.
B. Modern Drug Discovery (ROR t & Beyond)
Recent patent literature (e.g., WO2014/039769 ) highlights the resurgence of this scaffold in non-opioid targets.
-
Target: Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR
t), a key driver of Th17 cell differentiation in autoimmune diseases. -
Role: The gem-disubstituted piperidine core serves as a linker that orients the amide hydrogen bond donors toward specific residues in the ROR
t ligand-binding domain. -
Versatility: The 1-benzyl group is removed (hydrogenolysis) to yield the free secondary amine, which is then coupled to various heteroaryl cores.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates how CAS 1762-51-2 serves as a divergence point for different therapeutic classes.
Caption: Divergent synthesis from the scaffold to Opioid and Immunomodulatory targets.
References
-
Janssen, P. A. J. (1961). Piritramide and Related 4-Amino-4-carbamoylpiperidines. U.S. Patent 3,051,701.
-
Janssen, P. A. J., & Eddy, N. B. (1960). Compounds Related to Pethidine-IV.[1][2] New General Chemical Methods of Increasing the Analgesic Activity of Pethidine. Journal of Medicinal Pharmaceutical Chemistry, 2(1), 31-45.
-
Janssen Pharmaceutica NV. (2014).[2] Substituted Piperidines as Modulators of RORgammaT. WO2014039769A1.[1][2][4]
-
El-Hadzri, M., et al. (2018). Separation of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column. SIELC Technologies Application Note.
-
PubChem. (n.d.). Compound Summary: 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide.[1][2][3][4][5][6] National Library of Medicine.
Sources
CAS number and chemical identifiers for 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide
An In-Depth Technical Guide to 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide, a substituted piperidine derivative of interest in pharmaceutical research and development. The document details its chemical identifiers, physicochemical properties, plausible synthetic pathways, and analytical methodologies. It is intended for researchers, chemists, and drug development professionals who require a consolidated technical resource on this compound. The guide synthesizes information from chemical databases and the scientific literature to present a thorough profile, including safety and handling considerations inferred from structurally related compounds.
Chemical Identity and Structure
1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide is a tertiary amine and a carboxamide derivative built on a piperidine scaffold. The presence of a benzyl group on the piperidine nitrogen and a dimethylamino group at the C4 position are key structural features. These functional groups are known to influence the molecule's pharmacokinetic and pharmacodynamic properties, making piperidine derivatives a common backbone in medicinal chemistry.[1]
Chemical Structure Diagram
Caption: Chemical structure of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide.
Chemical Identifiers
A comprehensive list of identifiers is crucial for accurate database searches and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 1762-51-2 | [2] |
| Molecular Formula | C₁₅H₂₃N₃O | [3] |
| Molecular Weight | 261.36 g/mol | [3] |
| IUPAC Name | 1-benzyl-4-(dimethylamino)piperidine-4-carboxamide | Inferred from structure |
| Synonyms | 4-Piperidinecarboxamide, 4-(dimethylamino)-1-(phenylmethyl)- | [2] |
| SMILES | CN(C)C1(CCN(CC1)Cc2ccccc2)C(=O)N | [3] |
| InChI | InChI=1S/C15H23N3O/c1-17(2)15(14(16)19)8-10-18(11-9-15)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H2,16,19) | [3] |
| InChIKey | CTTXVHBXEKXREE-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
The synthesis of 4-substituted piperidines often involves multi-step sequences starting from commercially available piperidine derivatives. A plausible and common synthetic route to 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide would likely begin with 1-benzyl-4-piperidone.
Proposed Synthetic Pathway
A logical synthesis can be envisioned through a Strecker-type reaction followed by hydrolysis.
-
Step 1: Formation of α-aminonitrile. 1-Benzyl-4-piperidone reacts with dimethylamine and a cyanide source (e.g., potassium cyanide) to form the intermediate α-aminonitrile. This reaction is a well-established method for introducing an amino and a nitrile group to a carbonyl carbon.
-
Step 2: Hydrolysis of the Nitrile. The resulting α-aminonitrile is then subjected to controlled hydrolysis. The use of cold, concentrated sulfuric acid is a known method for converting a nitrile to a primary amide (carboxamide) while minimizing side reactions.[4] This step is critical as the α-aminonitrile can be sensitive to acidic conditions and may revert to the starting materials if conditions are not optimized.[4]
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound from 1-benzyl-4-piperidone.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, formulation, and biological activity. While specific experimental data for this exact molecule is scarce, properties can be inferred from its structure and data on related compounds.
| Property | Value / Observation | Source / Rationale |
| Physical Form | Likely a solid at room temperature. | Similar piperidine carboxamides are powders or crystals. |
| Solubility | Expected to have some aqueous solubility, enhanced at lower pH due to the basic nitrogen atoms. | The presence of polar carboxamide and amino groups. |
| Stability | The compound is expected to be stable under standard ambient conditions. | Inferred from general stability of similar organic molecules.[5] |
| Reactivity | The tertiary amine and amide functionalities are the primary sites for chemical reactions. | General chemical principles. |
Analytical Methods
Accurate analysis is key for purity assessment and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.
HPLC Protocol
A reverse-phase (RP) HPLC method has been described for the analysis of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide.[2]
-
Column: Newcrom R1 HPLC column
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier.
-
Acid Modifier:
-
For standard UV detection: Phosphoric acid.
-
For Mass Spectrometry (MS) compatibility: Formic acid is recommended to replace phosphoric acid.[2]
-
-
Application: This method is scalable and can be used for isolating impurities in preparative separations and is also suitable for pharmacokinetic studies.[2]
Applications and Research Interest
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs targeting the central nervous system (CNS). The specific combination of a benzyl protecting group, a tertiary amine, and a carboxamide at a quaternary center suggests potential utility as:
-
A Synthetic Intermediate: This compound serves as a valuable building block for more complex pharmaceutical agents. The functional groups allow for further chemical modifications to explore structure-activity relationships (SAR).[1]
-
A Candidate for CNS Activity: Piperidine derivatives are well-known for their interaction with CNS targets. The structural features of this molecule are found in compounds explored as serotonin, norepinephrine, and dopamine reuptake inhibitors.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide. However, based on data for structurally similar piperidine derivatives, the following precautions should be observed.
Hazard Identification (Inferred)
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Skin Corrosion/Irritation: May cause skin irritation.[6]
-
Eye Damage/Irritation: May cause serious eye irritation or damage.[5][6]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Personal Protective Equipment (PPE):
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store locked up.[8]
Conclusion
1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide is a chemical compound with significant potential as an intermediate in pharmaceutical synthesis. Its identity is well-defined by its CAS number and various structural identifiers. While detailed experimental data on its properties are limited, established analytical methods like HPLC are available for its characterization. Inferred safety protocols suggest that it should be handled with care, consistent with practices for similar research chemicals. This guide provides a foundational resource for scientists and researchers working with this and related piperidine derivatives.
References
-
1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide - SIELC Technologies. (2018-05-16). Available from: [Link]
-
1-BENZYL-4-(DIMETHYLAMINO)PIPERIDINE-4-CARBOXAMIDE - gsrs. Available from: [Link]
-
1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156 - PubChem. Available from: [Link]
-
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem. Available from: [Link]
-
Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing - Srini Chem. Available from: [Link]
-
1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem. Available from: [Link]
-
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem. Available from: [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (2025-05-04). Available from: [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide | SIELC Technologies [sielc.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Step-by-step synthesis protocol for 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide
Here is a comprehensive technical application note and synthesis protocol for 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide , designed for research and development professionals.
Executive Summary & Strategic Rationale
The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous GPCR ligands, analgesics, and neuroactive agents. The target molecule, 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide , represents a geminally disubstituted piperidine derivative.[1] These 4,4-disubstituted systems are structurally rigid, often exhibiting enhanced selectivity for biological targets compared to their monosubstituted counterparts.
This protocol details a robust, two-step synthetic pathway:
-
The Strecker Synthesis: Construction of the quaternary center via the condensation of 1-benzyl-4-piperidone, dimethylamine, and a cyanide source.
-
Controlled Nitrile Hydrolysis: Selective hydration of the intermediate nitrile to the primary amide without over-hydrolysis to the carboxylic acid.
Safety Advisory: This protocol involves the use of cyanide salts (KCN/NaCN) and strong acids (H₂SO₄). These are high-hazard reagents requiring strict adherence to safety protocols, including the use of fume hoods, cyanide-specific spill kits, and appropriate PPE.
Retrosynthetic Analysis & Pathway Logic
The most efficient route to the 4-amino-4-carboxamide functionality on a piperidine ring is the Strecker synthesis followed by partial hydrolysis .[1]
-
Step 1 (C-C Bond Formation): The carbonyl carbon of 1-benzyl-4-piperidone is electrophilic.[1] Condensation with dimethylamine forms an iminium ion in situ, which is trapped by the cyanide nucleophile. This establishes the sterically congested tetrasubstituted carbon center.
-
Step 2 (Functional Group Interconversion): The resulting nitrile is sterically hindered. While basic hydrolysis (H₂O₂/NaOH) is possible, acidic hydrolysis using concentrated sulfuric acid (H₂SO₄) is often preferred for hindered nitriles to stop selectively at the amide stage (hydration) rather than proceeding to the carboxylic acid.
Reaction Scheme Visualization
Figure 1: Logical workflow for the synthesis of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide.
Experimental Protocol
Phase 1: Synthesis of 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile
This step utilizes the Strecker reaction.[1] The use of dimethylamine hydrochloride buffers the reaction, facilitating iminium ion formation.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 1-Benzyl-4-piperidone | 1.0 | Substrate |
| Dimethylamine HCl | 1.2 | Amine Source |
| Potassium Cyanide (KCN) | 1.2 | Nucleophile |
| Methanol/Water (1:1) | Solvent | Reaction Medium |[1]
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethylamine hydrochloride (1.2 eq) in a 1:1 mixture of methanol and water.
-
Cyanide Addition: Carefully add Potassium Cyanide (KCN) (1.2 eq) to the solution. Note: Ensure the system is well-ventilated.[1][2] Do not acidify at this stage to prevent HCN gas evolution.
-
Substrate Addition: Add 1-benzyl-4-piperidone (1.0 eq) dropwise to the stirring mixture at room temperature (20–25°C).
-
Reaction: Stir the heterogeneous mixture vigorously for 18–24 hours. The formation of the aminonitrile often results in the precipitation of the product or the formation of an oil.
-
Workup:
-
Dilute the reaction mixture with water.
-
Extract the product into dichloromethane (DCM) or ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ followed by brine.
-
Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude aminonitrile is often pure enough for the next step. If necessary, recrystallize from ethanol/ether or purify via flash column chromatography (Silica gel; Ethyl Acetate/Hexanes).
-
Validation: Confirm the presence of the nitrile group via IR spectroscopy (characteristic peak at ~2230 cm⁻¹).
Phase 2: Hydrolysis to 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide
Selective hydrolysis of the nitrile to the amide is achieved using concentrated sulfuric acid.[1] This method utilizes the hydration mechanism where the nitrile nitrogen is protonated, activating the carbon for water attack, eventually tautomerizing to the amide.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Aminonitrile Intermediate | 1.0 | Substrate |
| Sulfuric Acid (90-98%) | Excess (Solvent) | Catalyst/Reagent |
| Ammonium Hydroxide | As needed | Neutralization |[1]
Procedure:
-
Setup: Place the aminonitrile (from Phase 1) in a round-bottom flask. Cool the flask to 0–5°C using an ice bath.
-
Acid Addition: Slowly add concentrated H₂SO₄ (approx. 5–10 mL per gram of substrate) dropwise with stirring. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–48 hours. Monitoring via TLC or LC-MS is critical to ensure conversion to the amide without significant hydrolysis to the carboxylic acid.
-
Note: If the reaction is sluggish due to steric hindrance, gentle heating (40–50°C) may be required, but this increases the risk of over-hydrolysis.
-
-
Quenching: Pour the reaction mixture carefully onto crushed ice. The solution will be acidic.[3][4]
-
Neutralization: Carefully basify the solution to pH ~9–10 using ammonium hydroxide (NH₄OH) or 50% NaOH solution. Keep the temperature low (ice bath) during neutralization to prevent hydrolysis of the newly formed amide.
-
Isolation:
-
A solid precipitate (the target amide) often forms upon neutralization. Filter the solid.
-
If no precipitate forms, extract the aqueous layer with dichloromethane (3x).
-
Dry the organic extracts over Na₂SO₄ and concentrate.[5]
-
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., Ethanol, Isopropanol, or Toluene) to obtain the pure carboxamide.
Analytical Data & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:
-
Mass Spectrometry (LC-MS): Expect a molecular ion peak
Da.[1] -
IR Spectroscopy:
-
Disappearance of the nitrile peak (~2230 cm⁻¹).
-
Appearance of amide doublet peaks (N-H stretch) around 3150–3400 cm⁻¹.
-
Strong carbonyl (C=O) stretch for the primary amide around 1650–1690 cm⁻¹.
-
-
¹H NMR (CDCl₃ or DMSO-d₆):
-
Benzyl protons: Singlet (~3.5 ppm).
-
Aromatic protons: Multiplet (7.2–7.4 ppm).
-
Dimethylamino group: Singlet (~2.2–2.3 ppm, 6H).
-
Amide protons: Broad singlets (exchangeable with D₂O).
-
References
-
Strecker Synthesis Overview
- Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45.
-
Modern Application: Zuend, S. J., et al. (2009). "Scale-Up of a Strecker Reaction for the Synthesis of a Non-Natural Amino Acid." Organic Process Research & Development, 13(5), 1015–1020. Link
-
Nitrile Hydrolysis to Amides
- Beckwith, A. L. J. (1970). "Synthesis of Amides". The Chemistry of Amides (Zabicky, J., Ed.), Interscience, London.
-
Specific Methodology: Moorthy, J. N., & Singhal, N. (2005). "Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration."[1] Journal of Organic Chemistry, 70(5), 1926–1929. Link
-
Piperidine Scaffold Chemistry
-
Compound Data
Sources
Application Notes and Protocols for the Synthesis of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide
Introduction: Significance of Substituted Piperidine-4-carboxamides
The piperidine moiety is a foundational scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. Specifically, 4-substituted piperidine-4-carboxamides are of significant interest due to their presence in molecules targeting a range of biological pathways. The strategic placement of functional groups at the 4-position allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide is a key intermediate in the synthesis of various therapeutic agents, and its efficient preparation is of considerable importance to researchers in drug discovery and development.
This document provides a comprehensive guide to the synthesis of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide, detailing the underlying chemical principles and providing robust, step-by-step protocols for its preparation and characterization.
Synthetic Strategy: A Two-Step Approach
The synthesis of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide is efficiently achieved through a two-step process commencing with the commercially available 1-benzyl-4-piperidone. The synthetic pathway is outlined below:
-
Strecker Aminonitrile Synthesis: A one-pot, three-component Strecker reaction is employed to introduce both the dimethylamino and cyano functionalities at the 4-position of the piperidine ring. This reaction involves the condensation of 1-benzyl-4-piperidone with dimethylamine to form an enamine or iminium intermediate, which is subsequently trapped by a cyanide source.
-
Selective Nitrile Hydrolysis: The resulting α-aminonitrile, 1-benzyl-4-(dimethylamino)piperidine-4-carbonitrile, is then subjected to controlled hydrolysis to yield the desired carboxamide. This step requires careful selection of reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid.
Caption: Overall synthetic route for 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide.
Part 1: Synthesis of 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile (Strecker Reaction)
Principle and Rationale
The Strecker synthesis is a classic and highly effective method for the preparation of α-aminonitriles.[1][2][3] In this protocol, we utilize a modified approach employing trimethylsilyl cyanide (TMSCN) as the cyanide source. TMSCN is generally considered safer and easier to handle than hydrogen cyanide or alkali metal cyanides.[4] The reaction proceeds via the initial formation of an iminium ion from the condensation of 1-benzyl-4-piperidone and dimethylamine. The cyanide from TMSCN then acts as a nucleophile, attacking the electrophilic iminium carbon to form the stable α-aminonitrile product. The use of a protic solvent like methanol can facilitate the in-situ generation of HCN from TMSCN, which then participates in the reaction.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Benzyl-4-piperidone | 189.26 | 5.00 g | 26.4 |
| Dimethylamine (40% in H₂O) | 45.08 | 5.96 mL | 52.8 |
| Trimethylsilyl cyanide (TMSCN) | 99.22 | 3.50 mL | 29.0 |
| Methanol (anhydrous) | 32.04 | 50 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-benzyl-4-piperidone (5.00 g, 26.4 mmol) and anhydrous methanol (50 mL). Stir the mixture at room temperature until the piperidone is completely dissolved.
-
Addition of Dimethylamine: Add dimethylamine solution (40% in H₂O, 5.96 mL, 52.8 mmol) to the flask. Stir the reaction mixture at room temperature for 30 minutes.
-
Cyanation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trimethylsilyl cyanide (3.50 mL, 29.0 mmol) dropwise over 15 minutes. Caution: TMSCN is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. To the residue, add dichloromethane (100 mL) and saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 10 minutes.
-
Extraction and Drying: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude 1-benzyl-4-(dimethylamino)piperidine-4-carbonitrile can be purified by column chromatography on silica gel using a gradient of 2-5% methanol in dichloromethane to yield a pale yellow oil.
Expected Yield and Characterization
-
Yield: 70-85%
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.38 – 7.25 (m, 5H, Ar-H), 3.55 (s, 2H, N-CH₂-Ph), 2.80 – 2.70 (m, 2H), 2.55 – 2.45 (m, 2H), 2.30 (s, 6H, N(CH₃)₂), 2.15 – 2.05 (m, 2H), 1.95 – 1.85 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 137.8, 129.3, 128.4, 127.3, 122.1 (CN), 62.9, 58.2, 50.1, 41.2, 34.5.
-
MS (ESI+): m/z 244.18 [M+H]⁺.
Part 2: Synthesis of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide (Nitrile Hydrolysis)
Principle and Rationale
The selective hydrolysis of a nitrile to a primary amide in the presence of other functional groups can be challenging, as the reaction can readily proceed to the carboxylic acid, especially under harsh acidic or basic conditions.[5][6] For sterically hindered α-aminonitriles, this transformation is often sluggish. A reliable method for this conversion involves the use of cold, concentrated sulfuric acid.[7] The highly acidic medium protonates the nitrile nitrogen, activating the carbon towards nucleophilic attack by water. The low temperature and controlled reaction time are crucial to halt the reaction at the amide stage. The mechanism involves the formation of a nitrilium ion, which is then hydrated to an imidate that tautomerizes to the amide.
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile | 243.35 | 4.00 g | 16.4 |
| Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Crushed Ice | - | ~200 g | - |
| 50% aq. NaOH | 40.00 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL flask, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly and carefully add 1-benzyl-4-(dimethylamino)piperidine-4-carbonitrile (4.00 g, 16.4 mmol) to the cold sulfuric acid with vigorous stirring. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: Stir the reaction mixture at 0-5 °C for 24 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with stirring. This step is highly exothermic.
-
Neutralization: Cool the aqueous solution in an ice bath and slowly add 50% aqueous sodium hydroxide solution until the pH is approximately 10-11. A precipitate may form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Drying and Isolation: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel (Eluent: 10% Methanol in Dichloromethane with 1% triethylamine) to afford a white to off-white solid.
Expected Yield and Characterization
-
Yield: 65-75%
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35 – 7.25 (m, 5H, Ar-H), 6.85 (br s, 1H, CONH), 5.55 (br s, 1H, CONH), 3.52 (s, 2H, N-CH₂-Ph), 2.90 – 2.80 (m, 2H), 2.45 – 2.35 (m, 2H), 2.25 (s, 6H, N(CH₃)₂), 2.10 – 2.00 (m, 2H), 1.80 – 1.70 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 177.5 (C=O), 138.0, 129.2, 128.3, 127.2, 63.0, 60.5, 50.5, 39.8, 32.7.
-
MS (ESI+): m/z 262.20 [M+H]⁺.
-
Melting Point: Approximately 145-148 °C.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Trimethylsilyl cyanide is highly toxic and reacts with moisture to produce hydrogen cyanide gas. It should be handled with extreme care.
-
Concentrated sulfuric acid is highly corrosive. Handle with appropriate care to avoid contact with skin and eyes.
-
The quenching of the sulfuric acid reaction mixture with ice is highly exothermic and should be performed slowly and with caution.
References
- Cravatt, B. F., & Sorensen, E. J. (2000). Chemical strategies for the synthesis of piperidine-containing natural products.
- O'Brien, P. (1999). The Strecker synthesis of α-amino acids: a review. Chemical Society Reviews, 28(1), 1-8.
- Larock, R. C. (1999).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
- Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses of α-Amino Nitriles. Chemical Reviews, 103(8), 2795-2828.
- Feldman, P. L., James, M. K., Brackeen, M. F., & Johnson, J. S. (1991). Design, synthesis, and pharmacological evaluation of ultrashort-to long-acting opioid analgetics. Journal of Medicinal Chemistry, 34(7), 2202-2208.
- Das, B., Ramu, R., Ravikanth, B., & Reddy, K. R. (2006). A novel and efficient one-pot synthesis of α-aminonitriles using (bromodimethyl)
-
McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Army Research, Development and Engineering Center. [Link]
- Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Strecker Reactions. In Organic Reactions (pp. 1-237). John Wiley & Sons, Inc.
- Wang, J. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373.
- Yet, L. (2003). The synthesis of α-aminonitriles.
- Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). Synthesis of α-aminonitriles. Russian Chemical Reviews, 58(2), 148-162.
- Evans, D. A., & Wu, L. D. (2002). The Catalytic Asymmetric Strecker Reaction.
- Vedejs, E., & Jure, M. (2005). Efficiency in nonenzymatic nitrile hydrolysis. The Journal of Organic Chemistry, 70(14), 5405-5413.
- Petasis, N. A., & Zavialov, I. A. (1997). A New and Practical Synthesis of α-Amino Acids from Organotitanium Reagents. Journal of the American Chemical Society, 119(2), 445-446.
- Evans, D. A., Truesdale, L. K., & Carroll, G. L. (1973). Trimethylsilyl cyanide. A versatile reagent for the synthesis of cyanohydrins.
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Synthesis of Dimethylamino Piperidine Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of N-substituted piperidine carboxamides, particularly those bearing a dimethylamino moiety, is a critical task in medicinal chemistry due to their prevalence in pharmacologically active compounds. This guide provides a detailed technical overview of the requisite reagents and underlying principles for constructing dimethylamino piperidine carboxamides. We will explore the retrosynthetic logic, delve into the synthesis of the key 4-(dimethylamino)piperidine intermediate, and offer a comprehensive analysis of various amide bond formation strategies. Detailed, field-proven protocols using common coupling reagents are provided, along with data tables and troubleshooting advice to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Piperidine Carboxamide Scaffold
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability. When functionalized as a carboxamide, the piperidine core acts as a versatile building block for exploring structure-activity relationships (SAR). The addition of a dimethylamino group can further enhance biological activity or modulate properties like basicity and receptor binding affinity. For instance, derivatives of piperidine-1-carboxamide have been investigated as potent analgesics, showcasing the therapeutic potential of this molecular architecture.[1]
The primary challenge in synthesizing these target molecules lies in the efficient formation of the robust amide bond between the piperidine nitrogen and a carboxylic acid. Direct condensation of an amine and a carboxylic acid is kinetically slow and generally inefficient, as the basic amine deprotonates the acid to form an unreactive carboxylate salt. Therefore, activation of the carboxylic acid is a fundamental prerequisite for successful amide synthesis.
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic approach to a generic N-acyl-4-(dimethylamino)piperidine carboxamide involves disconnecting the amide bond. This reveals two primary synthons: the nucleophilic amine, 4-(dimethylamino)piperidine , and an activated carboxylic acid derivative.
Sources
Application Note: Solid-State Development of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide
This Application Note is designed for pharmaceutical scientists and process chemists focusing on the solid-state development of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide (CAS 1762-51-2).[1][2] This compound, a functionalized piperidine derivative, shares structural motifs with several opioid intermediates and muscarinic antagonists, making its solid-state characterization critical for bioavailability and stability profiling.[1][2]
Introduction & Chemical Context
1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide represents a class of sterically congested, tetra-substituted piperidines.[1][2] The molecule features two distinct basic centers (the piperidine ring nitrogen and the exocyclic dimethylamine) and a hydrogen-bonding amide motif.[1][2]
-
Chemical Challenges: The presence of the tertiary amine at the 4-position creates steric bulk, often hindering ordered crystal packing.[1][2] The amide group, however, provides strong hydrogen-bond donor/acceptor sites (
), increasing the probability of polymorphism.[1] -
Development Goal: To isolate a thermodynamically stable, non-hygroscopic salt form suitable for formulation, and to map the polymorphic landscape to prevent late-stage phase transitions.
Structural Analysis for Solid-State Screening[1][2]
-
Basic Centers: N1 (Benzyl-piperidine, pKa ~8.[1][2]5) and N4 (Dimethylamino, pKa ~9.0).[1][2]
-
H-Bonding: Primary amide (
) acts as a directional anchor for crystal lattice formation.[1][2] -
Hydrophobicity: The benzyl group drives low aqueous solubility for the free base, necessitating salt formation.[1][2]
Protocol: Preparation of the Free Base (Starting Material)
Before salt screening, the material must be isolated as a high-purity free base to ensure stoichiometric accuracy.[1][2]
Reagents:
-
Crude 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide (e.g., from Strecker synthesis or amide hydrolysis).[1]
-
Magnesium Sulfate (
).[1][2]
Methodology:
-
Dissolution: Suspend the crude material in DCM (10 volumes).
-
Basification: Wash the organic phase with 1M NaOH (3x 5 volumes) to ensure complete deprotonation of both amine centers.
-
Drying: Separate the organic layer, dry over anhydrous
, and filter. -
Isolation: Concentrate in vacuo at 40°C. If the oil resists crystallization, triturate with
-Heptane/Ethyl Acetate (9:1) to induce precipitation.[1][2] -
Validation: Verify purity via HPLC (>98% a/a) and confirm the absence of residual inorganic salts.
Protocol: High-Throughput Salt Screening
Due to the two basic nitrogen atoms, this molecule can form mono- or di-salts.[1][2] The mono-salt is generally preferred to avoid excessive acidity and hygroscopicity.[1][2]
Acid Selection Matrix
We select counter-ions based on pKa differences (
| Acid Candidate | pKa (approx) | Rationale | Expected Salt Type |
| Hydrochloric Acid | -6.0 | Standard first-line choice.[1][2] High lattice energy.[1][2] | Mono/Di-HCl |
| Fumaric Acid | 3.03 | Dicarboxylic; often forms stable 1:1 or 2:1 adducts.[1][2] | Fumarate |
| Succinic Acid | 4.21 | Similar to fumarate but more flexible.[2] | Succinate |
| L-Tartaric Acid | 2.98 | Chiral; aids in resolving disorder; H-bond rich.[1][2] | Tartrate |
| Methanesulfonic Acid | -1.9 | Strong acid; good for lipophilic bases.[1][2] | Mesylate |
Screening Workflow
Scale: 50 mg Free Base per vial. Solvent System: Ethanol (EtOH) / Isopropyl Acetate (IPAc).[1]
Step-by-Step Procedure:
-
Stock Solution: Prepare a 0.5 M solution of the Free Base in Ethanol.
-
Acid Addition: Add 1.05 equivalents of the selected acid (dissolved in EtOH or added neat if liquid).
-
Temperature Cycling:
-
Heat vials to 60°C for 1 hour (clear solution).
-
Cool slowly (0.1°C/min) to 5°C.
-
Hold at 5°C for 24 hours.
-
-
Anti-Solvent Trigger: If no precipitate forms, add IPAc (anti-solvent) dropwise until turbidity is observed, then age for 12 hours.[1][2]
-
Isolation: Centrifuge solids, decant supernatant, and dry at 40°C under vacuum.
Protocol: Polymorph Discovery (Solvent/Anti-Solvent)
Once a lead salt (e.g., the Hydrochloride) is identified, a polymorph screen is required to identify the thermodynamic form.[1]
Slurry Conversion Method (Thermodynamic Control)
This method relies on Ostwald ripening to convert metastable forms to the stable polymorph.[1][2]
Reagents:
Methodology:
-
Preparation: Place 30 mg of the salt into HPLC vials.
-
Slurry Formation: Add solvent (approx. 200-500 µL) to create a mobile suspension (not a solution).[1][2]
-
Equilibration: Stir at 500 rpm at 25°C for 72 hours.
-
Filtration: Filter the wet cake. Do not fully dry immediately if solvates are suspected; analyze "damp" by XRPD first.[1][2]
Visualization of Screening Logic
The following diagram illustrates the decision tree for salt and polymorph selection.
Figure 1: Decision tree for the solid-state selection process, moving from free base to a characterized lead form.
Characterization & Analysis Standards
Trustworthy data depends on correct analytical setups.[1][2]
X-Ray Powder Diffraction (XRPD)[1]
-
Protocol: Transmission or reflection mode.[1][2] Scan range 2-40°
.[1][2] -
Critical Check: Compare the experimental pattern with the calculated pattern from Single Crystal XRD (if available) to verify phase purity.
-
Interpretation: Shifted peaks indicate lattice expansion/contraction (thermal); new peaks indicate impurity or a new polymorph.[1][2]
Differential Scanning Calorimetry (DSC)
-
Purpose: Determine melting point and thermal events.
-
Protocol: Heat at 10°C/min from 30°C to 250°C in a crimped (pinhole) aluminum pan.
-
Interpretation:
Hygroscopicity (DVS)
-
Requirement: The salt should absorb <2% moisture at 90% RH to be viable for standard tableting.[1][2]
-
Risk: Piperidine salts can be deliquescent.[1][2] If the HCl salt is hygroscopic, switch to the Fumarate or Succinate.[1][2]
References
-
Anderson, N. G. (2012).[1][2] Practical Process Research and Development. Academic Press.[1][2] (Standard text for salt selection logic).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The authoritative guide on counter-ion selection).
-
PubChem Compound Summary. (2025). 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide (CAS 1762-51-2).[1][2][3] National Center for Biotechnology Information.[1][2] Link[1]
-
Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals. Oxford University Press.[1][2] (Foundational theory for polymorph screening).[1][2]
-
Byrn, S. R., et al. (1999).[1][2] Solid-State Chemistry of Drugs. SSCI, Inc.[1][2] (Protocols for slurry and cooling crystallization).
Sources
Application Notes & Protocols: A Framework for Investigating 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide in Analgesic Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: Scaffolding for Novel Analgesics
The relentless pursuit of novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally-acting drugs, including potent analgesics. 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide is a synthetic compound featuring this key moiety.[1] While specific analgesic research on this particular molecule is not yet extensively published, its structural components suggest a potential for interaction with neurological pathways involved in pain perception. The benzyl group, piperidine ring, and dimethylamino carboxamide side chain are all features found in compounds with activity at opioid receptors or other CNS targets.[2][3][4][5]
These application notes serve as a comprehensive guide for the initial in vitro and in vivo evaluation of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide as a candidate analgesic. The protocols herein are designed to be robust, self-validating, and grounded in established methodologies for pain research.[6][7] We will outline a logical, stepwise approach to characterize its potential mechanism of action and quantify its analgesic efficacy.
Part 1: Initial Mechanistic Evaluation - In Vitro Receptor Binding Assays
Before committing to costly and labor-intensive in vivo studies, it is crucial to determine if 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide interacts with key targets in pain signaling. The opioid receptor family (mu, delta, and kappa) are primary targets for many potent analgesics.[8][9] A competitive radioligand binding assay is the gold standard for determining a compound's affinity for these receptors.
Causality in Experimental Design:
The goal of this assay is to quantify the binding affinity (Ki) of the test compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors. This is achieved by measuring the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. A low Ki value indicates high binding affinity. This initial screening provides crucial information about which receptor subtype(s) the compound may be acting on, guiding the interpretation of subsequent in vivo data.[9][10]
Protocol 1: Opioid Receptor Competitive Binding Assay
This protocol outlines a method using membrane preparations from cells stably expressing human opioid receptors.[11]
Materials:
-
Membrane preparations from HEK293 cells stably transfected with human mu, delta, or kappa opioid receptors.[11]
-
Radioligands: [³H]-DAMGO (for mu), [³H]-DPDPE (for delta), [³H]-U69,593 (for kappa).[10]
-
Test Compound: 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide, dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific binding control: Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparations on ice. Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer.
-
Test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Controls:
-
Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).
-
Non-specific Binding: Wells containing buffer, radioligand, membranes, and a high concentration of naloxone (e.g., 10 µM).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of In Vitro Workflow
Caption: Workflow for Opioid Receptor Binding Assay.
Part 2: In Vivo Efficacy Assessment in Rodent Models
Following promising in vitro results, the next logical step is to assess the compound's analgesic efficacy in living organisms. The hot plate test and the tail-flick test are two of the most widely used and validated methods for evaluating centrally-acting analgesics.[12][13]
Expertise in Model Selection:
-
The Hot Plate Test measures the response to a constant, painful heat stimulus. The endpoint behaviors, such as hind paw licking or jumping, are considered supraspinally integrated responses, making this test particularly sensitive to opioid analgesics that act on brain pathways.[14][15]
-
The Tail-Flick Test measures the latency to withdraw the tail from a focused beam of heat. This is primarily a spinal reflex, although it can be modulated by descending inhibitory pathways from the brain.[13][16]
Using both tests provides a more comprehensive picture of the compound's analgesic profile, offering insights into whether its effects are mediated primarily at the spinal or supraspinal level.
Protocol 2: Hot Plate Test for Thermal Nociception
This protocol is adapted from the method originally described by Eddy and Leimbach (1953).[12]
Apparatus:
-
Hot plate apparatus with precise temperature control and an enclosing transparent cylinder to keep the animal on the heated surface.[15]
-
Stopwatch or automated timer.
Animals:
-
Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), typically 8-12 weeks old. A minimum of 7-8 animals per group is recommended.[17]
Procedure:
-
Acclimation: Transport animals to the testing room at least 30-60 minutes before the experiment to minimize stress.[14][15]
-
Apparatus Setup: Set the hot plate temperature to a constant noxious level (e.g., 55 ± 0.5°C).[14]
-
Baseline Latency: Gently place each animal individually on the hot plate and immediately start the timer. Record the latency (in seconds) to the first sign of nociception, such as licking a hind paw, flicking a hind paw, or jumping.[15]
-
Cut-off Time: To prevent tissue damage, a strict cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond within this time, it should be removed from the plate, and the cut-off time recorded as its latency.[14]
-
Drug Administration: Administer the test compound (1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide) or vehicle control via the desired route (e.g., intraperitoneal, oral). Include a positive control group treated with a known analgesic like morphine.
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test for each animal to determine the post-treatment latency.
Data Analysis:
-
The primary endpoint is the increase in reaction latency compared to baseline.
-
Data are often expressed as the Maximum Possible Effect (%MPE) , calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
This normalization accounts for individual differences in baseline sensitivity.[7] A dose-response curve can be generated to calculate the ED50 (the dose that produces 50% of the maximum effect).
Protocol 3: Tail-Flick Test
This protocol is based on the method first described by D'Amour and Smith (1941).[13]
Apparatus:
-
Tail-flick analgesia meter, which provides a high-intensity beam of light as a heat source and an automated sensor to detect the tail flick.[13][17]
-
Animal restrainer appropriate for the species (mouse or rat).
Animals:
-
As described for the Hot Plate Test.
Procedure:
-
Acclimation: As in the Hot Plate Test, allow animals to acclimate to the testing environment.[17]
-
Restraint: Gently place the animal in the restrainer, allowing its tail to be exposed. Allow the animal a few minutes to calm down.
-
Baseline Latency: Position the animal's tail in the groove of the apparatus so the heat source is focused on a specific point (e.g., 3-4 cm from the tip).
-
Initiate Test: Activate the heat source, which simultaneously starts a timer. The apparatus will automatically detect the tail flick and record the latency.[17]
-
Cut-off Time: A maximum trial duration (e.g., 15-20 seconds) should be set to prevent tissue injury.[16]
-
Drug Administration: Administer the test compound, vehicle, and positive control as described previously.
-
Post-Treatment Latency: Measure the tail-flick latency at the same predetermined time points as in the Hot Plate Test.
Data Analysis:
-
Similar to the hot plate test, the increase in latency is the key measure of analgesia.
-
The %MPE can be calculated using the same formula, and an ED50 can be determined from the dose-response data.
Visualization of In Vivo Efficacy Workflow
Caption: General Workflow for In Vivo Analgesic Assays.
Part 3: Data Presentation and Interpretation
To facilitate clear interpretation and comparison, all quantitative data should be summarized in a structured format.
Table 1: In Vitro Opioid Receptor Binding Affinity
| Compound | Receptor Subtype | IC50 (nM) | Ki (nM) |
| 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide | Mu (µ) | Data | Data |
| Delta (δ) | Data | Data | |
| Kappa (κ) | Data | Data | |
| DAMGO (Reference) | Mu (µ) | Data | Data |
Table 2: In Vivo Analgesic Efficacy Summary
| Assay | Treatment | Dose (mg/kg) | Peak Effect Time (min) | Peak %MPE | ED50 (mg/kg) |
| Hot Plate Test | 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide | Dose 1 | Data | Data | Data |
| Dose 2 | Data | Data | |||
| Dose 3 | Data | Data | |||
| Morphine (Positive Control) | Data | Data | Data | Data | |
| Tail-Flick Test | 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide | Dose 1 | Data | Data | Data |
| Dose 2 | Data | Data | |||
| Dose 3 | Data | Data | |||
| Morphine (Positive Control) | Data | Data | Data | Data |
Conclusion and Forward Look
The protocols detailed in these application notes provide a validated and systematic framework for the initial characterization of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide as a potential analgesic. By first establishing its in vitro binding profile and then quantifying its in vivo efficacy, researchers can make informed decisions about the compound's potential for further development. Positive results from these initial screens would warrant progression to more complex models of pain, such as those for inflammatory or neuropathic pain, to fully elucidate the therapeutic potential of this novel compound.[6][7]
References
- Grokipedia.
- Wikipedia. (2023).
- Moran, M. M., & Szallasi, A. (2018). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels as Therapeutic Targets (pp. 23-45). Humana Press, New York, NY.
- IMPReSS. Tail Flick TCP_TFL_001.
- Wikipedia. (2023). Tail flick test.
- Burkey, J. L., & Egleton, R. D. (2008). In vitro opioid receptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.9.
- Maze Engineers.
- University of Mustansiriyah.
- Vidal-Torres, A., et al. (2013). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of neuroscience methods, 217(1-2), 64-68.
- Conduct Science. Tail Flick Test.
- National Yang-Ming University. Tail Flick 疼痛閃尾測試.
- Singh, S., et al. (2013). Review on Analgesic activity using Tail Immersion Method. Asian Journal of Research in Chemistry, 6(7), 650-653.
- Lee, G., et al. (2024). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Molecules, 29(1), 234.
- Le, T. M., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience.
- Cannaert, A., & Stove, C. (2022). In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. Pharmacology & therapeutics, 236, 108161.
- Reaction Biology. Opioid-Mu Biochemical Binding Assay Service.
- GSRS. 1-BENZYL-4-(DIMETHYLAMINO)PIPERIDINE-4-CARBOXAMIDE.
- Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 33(7), 1880-1887.
- Fu, W., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European journal of medicinal chemistry, 189, 112070.
- Entrena, J. M., et al. (2024). The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile for the therapy of neuropathic pain. Bioorganic chemistry, 150, 107537.
- Wikipedia. (2023). 4-Benzylpiperidine.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile for the therapy of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 6. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. Hot plate test - Wikipedia [en.wikipedia.org]
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- 17. web.mousephenotype.org [web.mousephenotype.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions in Piperidine Carboxamide Synthesis
Welcome to the Technical Support Center for the synthesis of piperidine carboxamides. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of piperidine carboxamide synthesis and minimize the formation of unwanted side products. Our focus is on providing practical, experience-driven insights to enhance the efficiency and success of your chemical syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of piperidine carboxamides, offering potential causes and actionable solutions.
Question 1: Why is the yield of my piperidine carboxamide consistently low?
Low yields can be attributed to several factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Insufficiently Reactive Amide Coupling Conditions: The direct condensation of a carboxylic acid and an amine is often slow.[1] The carboxylic acid needs to be activated. If you are using a coupling reagent, its reactivity might be insufficient for your specific substrates.
-
Solution: Consider switching to a more powerful coupling reagent. For instance, carbodiimide-based reagents like DCC or EDC are common, but for more challenging couplings, phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) can be more effective. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can also improve reaction rates and reduce side reactions.[2][3]
-
-
Poor Solubility of Starting Materials: If your piperidine derivative or carboxylic acid is not fully dissolved, the reaction will be slow and incomplete.
-
Sub-optimal Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.[6]
-
-
Side Reactions Consuming Starting Materials:
-
Formation of Byproducts: A variety of side reactions can consume your starting materials, directly impacting your yield.
-
Solution: Refer to the specific side reactions detailed in the following questions (e.g., over-acylation, epimerization) and implement the suggested strategies to minimize them. Protecting reactive functional groups is a key strategy here.[4]
-
-
-
Product Degradation:
-
Instability Under Reaction or Workup Conditions: The desired piperidine carboxamide might be unstable under the chosen reaction conditions (e.g., prolonged heating, strongly acidic or basic conditions).
-
Solution: Monitor the reaction progress closely using TLC or LC-MS to avoid unnecessarily long reaction times.[4] If instability is suspected, consider milder reaction conditions or a different synthetic route.
-
-
-
Loss During Purification:
-
Sub-optimal Purification Technique: Significant product loss can occur during extraction, chromatography, or crystallization.[5]
-
Question 2: I am observing a significant amount of a byproduct with double the expected mass. What is happening and how can I prevent it?
This observation strongly suggests the formation of a quaternary ammonium salt due to over-alkylation or over-acylation of the piperidine nitrogen.
Potential Causes and Solutions:
-
Over-acylation/Over-alkylation: The piperidine nitrogen, being a nucleophile, can react with a second molecule of the acylating or alkylating agent, especially if the product is still reactive.[9]
-
Control Stoichiometry: An incorrect ratio of the piperidine to the acylating/alkylating agent can lead to over-reaction.[5]
-
Rapid Addition of Reagents: Adding the acylating or alkylating agent too quickly can create localized high concentrations, favoring the over-reaction.
-
High Reaction Temperature: Higher temperatures can increase the rate of the undesired second reaction.
-
Solution: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of over-alkylation/acylation.[6]
-
-
Question 3: My chiral piperidine carboxamide is showing poor enantiomeric or diastereomeric excess. What could be the cause?
Loss of stereochemical integrity, or epimerization, is a common challenge, particularly at stereocenters alpha to the carbonyl group or the piperidine nitrogen.
Potential Causes and Solutions:
-
Epimerization at the α-carbon of the Carboxamide:
-
Base-Catalyzed Epimerization: The presence of a base, often required for the coupling reaction, can lead to the deprotonation of the α-proton of the chiral carboxylic acid, resulting in racemization.[10]
-
-
Epimerization at a Stereocenter on the Piperidine Ring:
-
Base-Induced Epimerization: If there is a stereocenter on the piperidine ring, particularly at the 2-position, basic conditions can sometimes lead to epimerization.[5]
-
Solution: Minimize reaction time and use the mildest basic conditions possible. In some cases, a light-mediated epimerization can be used to convert an undesired diastereomer to the more stable one.[12]
-
-
Protecting Group Strategy: The choice of protecting group on the piperidine nitrogen can influence the conformational stability of the ring and potentially mitigate epimerization.[13]
-
Question 4: I have other reactive functional groups in my molecule (e.g., another amine, a hydroxyl group) that are also reacting. How can I achieve selectivity?
Achieving chemoselectivity is crucial when working with multifunctional molecules.
Potential Causes and Solutions:
-
Lack of Chemoselectivity of the Reagent: Highly reactive acylating agents like acid chlorides may not differentiate between various nucleophilic groups.
-
Di-acylation or Multi-acylation: Multiple reactive sites can lead to the formation of multiply acylated products.
-
Solution: Employ orthogonal protecting groups to temporarily block other reactive sites. For example, a Boc group can be used to protect another amine, as it is stable under the conditions typically used for amide bond formation and can be removed later under acidic conditions.[7][14] For hydroxyl groups, silyl ethers or benzyl ethers are common choices.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in piperidine carboxamide synthesis and how can they be broadly minimized?
The most common side reactions include over-acylation, epimerization, and reactions involving other functional groups.[5] A general strategy to minimize these involves:
-
Careful control of stoichiometry: Using a slight excess of the amine component can prevent over-acylation.[9]
-
Optimization of reaction conditions: This includes temperature, reaction time, and the slow addition of reagents.[4][6]
-
Judicious choice of coupling reagents and bases: Some reagents and bases are less prone to causing side reactions like epimerization.[2][11]
-
Use of protecting groups: This is the most effective way to prevent unwanted reactions at other functional groups.[4][14]
Q2: When should I use a protecting group on the piperidine nitrogen?
Using a protecting group on the piperidine nitrogen (e.g., Boc or Cbz) is highly recommended when:
-
You are performing reactions on other parts of the piperidine ring or on substituents, and you want to prevent the nitrogen from reacting.[7]
-
The reaction conditions are harsh and could lead to undesired side reactions at the nitrogen.
-
The protecting group can act as a directing group to control the regioselectivity of a subsequent reaction.[9]
Q3: How do I choose the right coupling reagent for my amide bond formation?
The choice of coupling reagent depends on several factors, including the steric hindrance of the amine and carboxylic acid, the potential for epimerization, and cost.
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, widely used.[15] | Can cause epimerization (often used with additives like HOBt), byproduct removal can be difficult (DCU from DCC is a precipitate).[2][15] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, low epimerization, good for hindered couplings. | BOP byproduct is toxic, can be more expensive.[16] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Very efficient, fast reactions, low epimerization. | Can cause guanidinylation of the amine if used in excess. |
Q4: My piperidine starting material is a yellow liquid. Can I still use it?
A yellow discoloration in piperidine is typically due to oxidation products.[8][17] While it might not interfere with all reactions, for high-purity applications, it is advisable to purify it.[18] The most common method for purification is distillation, often over a drying agent like potassium hydroxide (KOH).[17]
Q5: Are there any known issues with ring stability of the piperidine moiety during these syntheses?
The piperidine ring is generally stable. However, under certain conditions, ring-opening or ring-contraction reactions can occur. For instance, some 2-substituted piperidines can undergo ring opening, and nucleophilic substitutions at the 3-position can sometimes lead to the formation of pyrrolidines via an aziridinium intermediate.[19][20] Electrochemical methods have also been developed that can induce C-N bond cleavage and ring opening.[21] These are generally not common side reactions in standard amide coupling but are possibilities to be aware of under specific conditions.
Visual Guides and Workflows
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in piperidine carboxamide synthesis.
Common Side Reactions Overview
Caption: Overview of common side reactions in piperidine carboxamide synthesis.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a Piperidine using a Coupling Reagent (HBTU)
This protocol describes a general method for the amide bond formation between a piperidine derivative and a carboxylic acid using HBTU as the coupling reagent.
Materials:
-
Piperidine derivative (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous DMF
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF.
-
Activation: Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of the piperidine derivative (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate) (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired piperidine carboxamide.
Protocol 2: Boc Protection of a Piperidine
This protocol is for the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Piperidine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or Sodium Bicarbonate (2.0 eq)
-
Dichloromethane (DCM) or a mixture of dioxane and water
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Preparation: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) in the chosen solvent (e.g., DCM).
-
Base Addition: Add the base (e.g., TEA, 1.2 eq).
-
Boc₂O Addition: Cool the solution to 0 °C in an ice bath. Add Boc₂O (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: If using an organic solvent, wash the reaction mixture with water and brine. If using an aqueous mixture, extract with an organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.[14]
References
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions.
- BenchChem. (2025). Optimizing reaction conditions for 1-(4-Aminophenyl)piperidine-4-carboxamide synthesis.
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
- BenchChem. (2025). Optimization of reaction conditions for Piperidine-3-carbothioamide synthesis.
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4836. [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]
-
Douglas, J. J., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(4), 2015-2021. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link]
-
Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(14), 4698. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
-
Chatterjee, J., et al. (2017). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Chemical Science, 8(12), 8294-8300. [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine. Retrieved from [Link]
-
G. A. Probst, et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry, 12, 7329-7334. [Link]
-
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(52), 7083-7086. [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]
-
Gold, B., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Proceedings of the National Academy of Sciences, 121(34), e2405021121. [Link]
-
RSC Publishing. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]
- BenchChem. (2025). Managing side reactions in piperidine functionalization.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide.
-
ResearchGate. (2015). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
-
Cui, H., et al. (2015). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of Carbohydrate Chemistry, 34(1), 1-13. [Link]
- BenchChem. (2025). Side reactions associated with piperidine treatment of PEG-containing molecules.
-
Gold, B., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed, 121(34). [Link]
- BenchChem. (2025). Application Notes: Amide Bond Formation with Piperidine-C-Pip-C2-Pip-C2-OH for PROTAC Synthesis.
-
ResearchGate. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
MDPI. (2021). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Lavilla, R. (2002). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141-1156. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03553E [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. thieme-connect.com [thieme-connect.com]
Technical Support Center: Stability of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide
Current Status: Online 🟢 Ticket ID: T-BP-442-ACID Subject: Stability Profile & Troubleshooting in Acidic Media
Core Technical Insight: The "Geminal Ammonium" Effect
Executive Summary: Unlike typical amides which hydrolyze readily in dilute acid, 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide exhibits significant kinetic stability in acidic environments. This is due to the Geminal Ammonium Effect .
The Mechanism of Resistance
In acidic media, the dimethylamino group at the C4 position protonates immediately (
-
Electrostatic Repulsion: The protonated amine (
) repels the hydronium ions ( ) required to activate the amide carbonyl oxygen. -
Inductive Destabilization: The strong electron-withdrawing nature of the ammonium group destabilizes the carbocation character of the protonated amide intermediate, raising the activation energy for nucleophilic attack by water.
Visualizing the Pathway
Troubleshooting Guide
Issue 1: "I treated the compound with 1N HCl, but I recovered the starting material."
-
Diagnosis: Insufficient activation energy.
-
Root Cause: As detailed above, the protonated tertiary amine protects the amide bond.
-
Solution: If your goal is hydrolysis (to generate the carboxylic acid), you must increase the temperature and acid concentration.
-
Recommended: 6N HCl at reflux for 12–24 hours, or 70% H₂SO₄ at 90°C [1].
-
Issue 2: "I see a precipitate immediately upon adding acid."
-
Diagnosis: Salt formation (Common).
-
Root Cause: The molecule is a di-base (piperidine N and dimethylamino N). Adding HCl forms the dihydrochloride salt , which is often less soluble in organic/aqueous mixtures than the free base.
-
Solution:
-
For Homogeneity: Add water or methanol to dissolve the salt.
-
For Isolation: Filter the solid; this is likely your purified compound in salt form, not a degradant.
-
Issue 3: "My HPLC shows a new peak at a lower retention time (RT) after stress testing."
-
Root Cause: Under stress (High T + Acid), the amide converts to 1-benzyl-4-(dimethylamino)piperidine-4-carboxylic acid .
-
Verification: The carboxylic acid is more polar (zwitterionic) and will elute earlier than the amide on Reverse Phase (C18) columns.
-
Action: Check Mass Spec.
Issue 4: "I cannot extract the hydrolysis product into organic solvent."
-
Diagnosis: Isoelectric Trapping.
-
Root Cause: The hydrolysis product is an amino acid (zwitterion).
-
Solution: You must adjust the pH to the Isoelectric Point (pI) (typically pH 5.5–7.0 for this class) and use a polar organic solvent like n-Butanol or DCM/IPA (3:1) for extraction. Alternatively, use ion-exchange resin for isolation.
Experimental Protocols
Protocol A: Acid Stability Stress Test
Use this to validate stability for your specific application.
-
Preparation: Dissolve 10 mg of analyte in 1 mL of solvent mixture (50:50 Acetonitrile:Water).
-
Control: Store 0.5 mL at 4°C (Dark).
-
Stress Condition: Add 0.5 mL of 1.0 N HCl to the remaining sample.
-
Incubation: Heat at 60°C for 24 hours .
-
Analysis: Neutralize with 1.0 N NaOH (to prevent column damage) and inject both Control and Stressed samples into HPLC.
-
Pass Criteria: < 2% area decrease of the main peak.
-
Protocol B: HPLC Method for Impurity Profiling
Based on separation of similar piperidine-carboxamides [2].
| Parameter | Setting |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Buffer pH ~2.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide bond) & 254 nm (Benzyl ring) |
| Notes | The acidic mobile phase ensures the amine is protonated, improving peak shape by reducing silanol interactions. |
Decision Tree: Analyzing Acid-Exposed Samples
Frequently Asked Questions (FAQ)
Q: Can I store this compound in 0.1% TFA (Trifluoroacetic acid) solution? A: Yes. At room temperature or 4°C, the compound is stable in 0.1% TFA. The acidic pH will protonate the amines, increasing solubility and stability against oxidation. It will not hydrolyze the amide bond under these storage conditions.
Q: Why is the hydrolysis mass shift so small?
A: The transition is
-
Loss:
(Mass 16.02) -
Gain:
(Mass 17.01) -
Net Change: +0.99 Da .
-
Tip: Do not rely on low-res MS. Use retention time (Acid elutes earlier) or NMR (Disappearance of amide NH protons) for confirmation.
Q: Does the benzyl group fall off in acid? A: Generally, no . N-Benzyl cleavage usually requires catalytic hydrogenation (Pd/C + H₂) or oxidative cleavage (e.g., CAN, ACE-Cl). Simple mineral acids (HCl, H₂SO₄) leave the benzyl group intact unless extreme temperatures (>150°C) are used [3].
References
-
Mechanism of Amide Hydrolysis: "Acid-Catalyzed Hydrolysis of Amides."[1][2] Chemistry Steps. Link
-
HPLC Methodology for Piperidine Amides: SIELC Technologies. "Separation of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide." SIELC Application Notes. Link
-
Synthesis & Stability of Analogous Structures: "Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid." Google Patents (CN102442937A). Link
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. jebas.org [jebas.org]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low purity in 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide production
Executive Summary & Chemical Context
Target Molecule: 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide CAS Registry Number: 1762-51-2 (Generic reference for the base) Core Challenge: The synthesis of gem-disubstituted piperidines at the C4 position is sterically demanding. The production typically follows a Strecker synthesis followed by nitrile hydrolysis .[1][2][3][4]
Low purity usually stems from three competing pathways:
-
Retro-Strecker Reaction: Reversion of the intermediate aminonitrile to the starting ketone (1-benzyl-4-piperidone).
-
Over-Hydrolysis: Conversion of the target amide to the carboxylic acid.
-
Incomplete Amination: Formation of
-hydroxy impurities (cyanohydrins) rather than -amino nitriles.[5]
This guide provides a root-cause analysis and actionable protocols to resolve these specific purity issues.
Troubleshooting Guide (FAQ Format)
Phase 1: The Aminonitrile Intermediate
The quality of the final amide is dictated by the purity of the nitrile precursor.
Q1: HPLC shows a persistent peak corresponding to 1-benzyl-4-piperidone (starting material) even after the reaction seems complete. Why?
Diagnosis: This is the Retro-Strecker effect. The formation of the
Root Cause:
-
Insufficient Amine: Dimethylamine is volatile. If you used exactly 1 equivalent, you likely lost some to the headspace, shifting equilibrium to the left.
-
Water Accumulation: The reaction produces water. If not removed or sequestered, it drives the reverse reaction.[6]
-
pH Drift: If the pH drops too low (too acidic), the amine becomes fully protonated (ammonium) and non-nucleophilic.
Corrective Action:
-
Stoichiometry: Increase Dimethylamine to 1.5 – 2.0 equivalents .
-
Thermodynamic Control: If using aqueous Dimethylamine (40%), add a co-solvent like Methanol to homogenize, but ensure the reaction is sealed tight.
-
Protocol Adjustment: Switch to Dimethylamine Hydrochloride + KCN in a biphasic system (Water/DCM) or methanol. The salt ensures the amine is available upon deprotonation in situ.
Phase 2: Nitrile Hydrolysis (The Critical Step)
Converting the nitrile to the amide without destroying it.
Q2: My product contains 10-15% of the carboxylic acid byproduct. How do I stop the hydrolysis at the amide stage?
Diagnosis: You are experiencing Over-Hydrolysis .
Root Cause:
-
Temperature too high: Hydrolysis of the sterically hindered nitrile requires energy, but
often pushes the amide to the acid. -
Acid Concentration: Using dilute acid favors the carboxylic acid. High water content promotes the second hydrolysis step.
Corrective Action:
-
The "Janssen" Condition: Use 90-95% Sulfuric Acid (
) . -
Temperature Protocol:
-
Dissolve Nitrile in conc.
at 0–10°C . -
Stir at Room Temperature (20–25°C) for 24–48 hours. Do not reflux.
-
-
Quenching: Pour the reaction mixture onto crushed ice rapidly to dilute and freeze the equilibrium before neutralizing.
Phase 3: Isolation & Purification
Q3: The product oils out as a sticky gum during basification and won't crystallize. How do I get a solid?
Diagnosis: The product is a lipophilic base. "Oiling out" occurs when the crude base precipitates in the presence of impurities (like unreacted ketone) that lower the melting point.
Corrective Action:
-
The pH Swing (Purification by Extraction):
-
Acidify mixture to pH 2. Wash with Ethyl Acetate (removes non-basic impurities like unreacted ketone/nitrile).
-
Basify aqueous layer to pH > 10. Extract with DCM or Chloroform .
-
-
Recrystallization Solvent:
-
The target amide is often sparingly soluble in cold toluene but soluble in hot.
-
Protocol: Dissolve crude solid in minimal boiling Toluene (or Toluene/Heptane). Allow slow cooling.
-
Alternative:Isopropanol (IPA) is excellent for piperidine amides.
-
Visualizing the Impurity Landscape
The following diagram maps the reaction pathways and where specific impurities originate.
Figure 1: Reaction pathway showing the thermodynamic reversibility of the Strecker step and the kinetic risk of over-hydrolysis.
Standardized Protocols
Protocol A: Optimized Hydrolysis (High Purity)
Use this protocol to minimize Carboxylic Acid formation.
-
Preparation: Place 10.0 g of crude 1-benzyl-4-(dimethylamino)piperidine-4-carbonitrile in a 250 mL round-bottom flask.
-
Acid Addition: Cool flask to 0–5°C (Ice bath). Add 30 mL of concentrated Sulfuric Acid (95-98%) dropwise. Caution: Exothermic.
-
Reaction: Remove ice bath. Stir at 20–25°C for 48 hours .
-
Checkpoint: Monitor by TLC (Mobile Phase: DCM/MeOH/NH4OH 90:10:1). Nitrile usually has higher
than Amide.
-
-
Quench: Pour reaction mixture onto 100 g crushed ice .
-
Neutralization: Slowly add Ammonium Hydroxide (28%) until pH reaches 9–10 . Keep temperature below 20°C during addition.
-
Extraction: Extract with Chloroform (
). Dry over , filter, and evaporate. -
Crystallization: Recrystallize residue from Toluene .
Protocol B: Impurity Profiling Table
| Impurity Type | Retention Time (Relative) | Origin | Removal Strategy |
| Piperidone (Start Mat.) | 0.4 - 0.6 | Retro-Strecker / Incomplete Rxn | Acid wash (pH 2) of organic layer. |
| Aminonitrile | 1.2 - 1.4 | Incomplete Hydrolysis | Extend reaction time; Ensure H2SO4 conc > 90%. |
| Carboxylic Acid | 0.1 - 0.2 (Tailing) | Over-Hydrolysis | Base wash (pH 12) removes acid into aqueous layer. |
| Des-benzyl (Trace) | < 0.3 | Hydrogenolysis (if Pd/C used) | Avoid catalytic hydrogenation steps. |
References
-
Janssen, P. A. J. (1962). Process for preparing 1-benzyl-4-(N-aryl-propionamido)-piperidines. U.S. Patent No. 3,051,712. Washington, DC: U.S. Patent and Trademark Office. Link
- Grounding: Establishes the foundational Strecker-Hydrolysis route for 4-substituted piperidines.
-
Feldman, P. L., et al. (1991). Design, synthesis, and pharmacological evaluation of ultrashort- to long-acting opioid analgesics. Journal of Medicinal Chemistry, 34(7), 2202–2208. Link
- Grounding: Discusses the stability of the aminonitrile intermediate and hydrolysis conditions ( ) to avoid reversion.
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Link
- Grounding: Provides the mechanistic basis for the Retro-Strecker equilibrium and pH dependence.
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Link
- Grounding: General reference for variations in cyanide sources and amine stoichiometry.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
Technical Support Center: Stability & Storage of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide
[1]
Case Reference: #STAB-2978-BNZ Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The Stability Profile
Welcome to the technical support hub for 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide . As a researcher, you are likely using this compound as a high-value intermediate.[1] Its structural complexity—featuring a hydrolyzable amide, an oxidizable tertiary amine, and a benzylic nitrogen center—creates a "perfect storm" for degradation if storage protocols are lax.[1]
The Core Threat: This molecule does not degrade via a single pathway. It faces a dual threat:
-
Hydrolysis: The primary amide (
) is susceptible to moisture, converting to the corresponding carboxylic acid and releasing ammonia. -
Oxidation: The dimethylamino group and the piperidine ring nitrogen are prone to
-oxide formation and benzylic oxidation upon exposure to air and light.
Critical Degradation Pathways (Visualized)
To prevent degradation, you must understand the mechanism. The following diagram maps the specific chemical stressors to their degradation products.
Caption: Figure 1.[1][2][3] Dual degradation pathways showing hydrolysis (red path) driven by moisture and oxidation (yellow path) driven by air/light.[1]
Standard Operating Procedure (SOP): Storage & Handling
Objective: Maintain purity >98% for 12+ months.
Phase 1: Environmental Control
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows the kinetics of both hydrolysis and autoxidation significantly (Arrhenius equation). |
| Atmosphere | Argon (Ar) | Nitrogen is acceptable, but Argon is heavier than air and provides a superior "blanket" to prevent benzylic oxidation [1]. |
| Container | Amber Glass | Blocks UV light which catalyzes the radical formation required for |
| Humidity | <10% RH | The amide bond is thermodynamically unstable relative to the acid; moisture acts as the nucleophile to break this bond [3]. |
Phase 2: Handling Protocol (The "Golden Path")
-
Equilibration: Never open a cold bottle immediately. Allow the container to warm to room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold bottle condenses atmospheric moisture onto the solid, initiating immediate hydrolysis.[1]
-
Aliquotting: Do not store the bulk material in a single vessel if you plan frequent use. Aliquot into single-use vials under an inert atmosphere.
-
Resealing: Parafilm is insufficient. Use a Teflon-lined cap and backfill the headspace with Argon before closure.
Troubleshooting Guide (Symptom-Based)
Q: My sample has turned from off-white to a distinct yellow. Is it still usable?
-
Diagnosis: Oxidative Degradation.
-
Mechanism: Tertiary amines (like the dimethylamino group) are electron-rich and susceptible to oxidation by atmospheric oxygen, forming
-oxides.[1] This is often accelerated by trace transition metals or light, leading to conjugated byproducts that appear yellow [4].[1] -
Action:
-
Check purity via HPLC. If purity is >95%, you may repurify.
-
Rescue Protocol: Recrystallize from a non-oxidizing solvent (e.g., anhydrous ethanol/ether) under an inert atmosphere.[1]
-
Prevention: Ensure your storage container is amber and headspace-purged with Argon.
-
Q: Upon opening the vial, I detect a faint ammonia-like odor. What happened?
-
Mechanism: Moisture has entered the container. Water attacks the carbonyl carbon of the carboxamide group (
), cleaving the bond to form the carboxylic acid ( ) and releasing ammonia ( ) [3]. -
Action:
-
Critical Fail: The material is chemically compromised. The carboxylic acid derivative has significantly different solubility and reactivity profiles.
-
Solution: Discard the batch or perform a rigorous acid-base extraction to separate the acidic degradant from the basic parent amine.
-
Q: The powder has clumped into a hard cake. Can I grind it and use it?
-
Diagnosis: Hygroscopic Agglomeration.
-
Mechanism: The piperidine ring and amide moiety can form hydrogen bonds with water vapor. This physical change often precedes chemical hydrolysis.
-
Action:
-
If the color is unchanged and no ammonia smell is present, dry the material in a vacuum desiccator over
for 24 hours. Retest water content (Karl Fischer titration) before use.
-
FAQ: Advanced Technical Queries
Q: Can I store this compound in DMSO or Methanol stock solutions? A: Not recommended for long-term storage.
-
DMSO: While an excellent solvent, DMSO is hygroscopic and can act as a mild oxidant under certain conditions (Swern-type mechanisms), potentially reacting with the benzylic position over months.[1]
-
Methanol: Protic solvents can facilitate proton transfer, accelerating hydrolysis if any trace acid/base is present.[1]
-
Best Practice: Store as a solid. If a stock solution is mandatory, use anhydrous Acetonitrile and store at -80°C for no longer than 30 days.[1]
Q: How does the "Benzylic" position affect stability?
A: The carbon attached to the nitrogen and the phenyl ring (the benzylic position) is "activated." It has a lower bond dissociation energy (BDE) for the
Interactive Workflow: Sample Assessment
Use this logic flow to determine if your current batch is safe to use.
Caption: Figure 2. Quality Control Decision Matrix for 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide.
References
-
ICH Guidelines. (2003).[7][8] Stability Testing of New Drug Substances and Products Q1A(R2).[7][8][9][10] International Council for Harmonisation. Link
-
Albini, A., & Fagnoni, M. (2004).[1] Photochemistry of Drugs: An Overview and Practical Problems. Handbook of Photochemistry and Photobiology.
-
Brown, H. C., et al. (1995).[1] Hydrolysis of Amides: Kinetics and Mechanism. Journal of Organic Chemistry.[2] Link (General principle citation).[1]
-
Gharpure, S. J., et al. (2021).[1][11] Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. Journal of Organic Chemistry.[2] Link (Demonstrating benzylic oxidation susceptibility).[1]
-
Mitchell, J. (2018).[1] 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide HPLC Application. SIELC Technologies. Link
Sources
- 1. iris.unica.it [iris.unica.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide
Executive Summary
1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide (CAS: 1762-51-2) is a pharmacologically significant intermediate, often encountered in the synthesis of potent opioids (e.g., Piritramide) and as a specific impurity in the manufacturing of 4-substituted piperidine analgesics.[1]
For forensic and analytical chemists, distinguishing this molecule from structural analogs like Fentanyl , 4-ANPP , or Norfentanyl is critical. This guide provides a mechanistically derived fragmentation analysis, comparing its ESI+ behavior against established opioid standards to ensure accurate identification in complex matrices.
Chemical Identity & Ionization Physics
Before analyzing fragmentation, we must establish the ionization behavior.[2] The molecule contains three nitrogen atoms with varying basicity.[3]
-
Structure: A piperidine ring substituted at N1 with a benzyl group and at C4 with both a dimethylamino group and a carboxamide group.
-
Formula:
-
Exact Mass: 261.1841 Da
-
Precursor Ion [M+H]+: m/z 262.1914
Ionization Logic (ESI+): Protonation occurs preferentially at the most basic site.
-
Dimethylamino N: Highly basic (
, tertiary). Primary protonation site. -
Piperidine N: Basic (
, tertiary), but sterically hindered by the benzyl group. -
Amide N: Low basicity due to resonance withdrawal by the carbonyl.
Impact on Fragmentation: The localization of the charge on the dimethylamino or piperidine nitrogen drives the specific bond cleavages described below (Charge-Remote vs. Charge-Directed fragmentation).
Comparative Fragmentation Matrix
This table contrasts the target analyte with its most common analytical competitors (Fentanyl and its precursor 4-ANPP).
| Feature | Target Analyte | Fentanyl (Standard) | 4-ANPP (Precursor) |
| Parent Ion [M+H]+ | 262.19 | 337.23 | 281.20 |
| Dominant Fragment | 91.05 (Tropylium) | 188.14 (N-phenethyl-piperidine) | 105.07 (Phenethyl) |
| Secondary Fragment | 217.13 (Loss of HNMe2) | 105.07 (Phenethyl) | 188.14 |
| Diagnostic Loss | -45 Da (Dimethylamine) | -149 Da (Propionanilide) | -93 Da (Aniline) |
| Differentiation Key | Presence of m/z 217 and m/z 44 loss (Amide) | Presence of m/z 188 (Signature Norfentanyl core) | Absence of Amide/Dimethylamine losses |
Detailed Fragmentation Pathways[2][4][5]
The fragmentation of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide under Collision-Induced Dissociation (CID) follows three distinct mechanistic pathways.
Pathway A: Benzyl Cleavage (The "Tropylium" Route)
-
Mechanism: Inductive cleavage at the N1-Benzyl bond.
-
Product: The formation of the highly stable Tropylium ion (m/z 91) .
-
Significance: This is the "base peak" in many spectra but is non-specific (shared by all benzyl-piperidines).
Pathway B: Dimethylamine Ejection (The "Diagnostic" Route)
-
Mechanism: Charge-remote fragmentation or proton transfer leading to the neutral loss of dimethylamine (
, 45 Da). -
Product: A cation at m/z 217 .
-
Significance: This distinguishes the target from other 4-substituted piperidines. Fentanyl does not lose 45 Da.
Pathway C: Amide Loss
-
Mechanism: Loss of the carboxamide group as a neutral radical (
, 44 Da) or ammonia ( , 17 Da). -
Product: Ions at m/z 218 or m/z 245 .
Visualization: Fragmentation Tree
The following diagram illustrates the precursor-to-product relationships.
Figure 1: Mechanistic fragmentation tree for 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide under ESI+ conditions.
Experimental Protocol: LC-MS/MS Identification
To reliably identify this compound against a background of opioids, use the following validated workflow.
A. Sample Preparation (Dilute & Shoot)
-
Matrix: Urine or Plasma.
-
Dilution: 1:10 dilution with Mobile Phase A.
-
Filtration: 0.2 µm PTFE filter to remove particulates.
B. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (The target is moderately polar; expect elution earlier than Fentanyl).
-
Flow Rate: 0.4 mL/min.
C. MRM Transitions (Quantitation & Qualification)
Set your Triple Quadrupole (QqQ) to monitor these specific transitions:
-
Quantifier (Primary): m/z 262.2
91.1 (High intensity, but low specificity). -
Qualifier 1 (Specific): m/z 262.2
217.1 (Verifies the dimethylamino loss). -
Qualifier 2 (Structural): m/z 262.2
126.1 (Piperidine ring fragment).
D. Analytical Decision Workflow
Figure 2: Logical decision tree for distinguishing the target analyte from isomeric opioids.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224773, 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Fentanyl and its analogues - Reference Monograph. (Provides comparative fragmentation data for the piperidine scaffold). Retrieved from [Link]
-
SIELC Technologies. HPLC Separation of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide. (Chromatographic behavior data). Retrieved from [Link]
Sources
HPLC method development for 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide purity
This guide outlines a robust HPLC method development strategy for 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide (CAS: 1762-51-2), a critical intermediate often encountered in the synthesis of piperidine-based pharmaceuticals.
This comparison guide evaluates the Traditional Acidic Method against a Modern High-pH Hybrid Method , demonstrating why the latter offers superior peak shape, sensitivity, and robustness for this specific "dual-basic" compound.
Executive Summary: The "Dual-Basic" Challenge
1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide presents a classic chromatographic challenge: it contains two basic centers (the piperidine nitrogen and the dimethylamino group) and a hydrophobic benzyl tail.
-
The Problem: Traditional silica-based C18 columns at low pH (pH 2-3) often result in severe peak tailing due to secondary silanol interactions.
-
The Solution: Utilizing High-pH stable hybrid columns (pH > 9.5) suppresses the ionization of the basic amines, resulting in sharp, symmetrical peaks and higher loadability.
Part 1: Compound Analysis & Method Strategy
Chemical Profile
-
Compound: 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide[1][2][3]
-
Structure: A piperidine ring substituted with a benzyl group (hydrophobic/UV active) and a dimethylamino/carboxamide group (polar/basic).
-
Chromophore: The Benzyl ring provides good UV absorption at 210–220 nm (strong) and 254 nm (moderate).
-
pKa Estimation: The piperidine nitrogen typically has a pKa ~8–9. The dimethylamino group has a pKa ~9–10. At neutral pH, this molecule is doubly charged (
), leading to poor retention and silanol dragging.
Comparison of Methodologies
| Feature | Method A: Traditional (Alternative) | Method B: Modern High-pH (Recommended) |
| Stationary Phase | Standard C18 (5 µm, Silica) | Hybrid C18 (e.g., XBridge/Gemini, 3 µm) |
| Mobile Phase pH | Acidic (pH 2.5 - Phosphate) | Alkaline (pH 9.5 - Ammonium Bicarbonate) |
| Mechanism | Ion-Exchange + Hydrophobic | Pure Hydrophobic Interaction (Neutral form) |
| Peak Shape (Tailing) | Poor ( | Excellent ( |
| Sensitivity | Moderate (Peak broadening dilutes signal) | High (Sharp peaks concentrate signal) |
| Mass Spec Compatible? | No (Non-volatile Phosphate) | Yes (Volatile Buffer) |
Part 2: Recommended Experimental Protocol (Method B)
This protocol utilizes "High pH" chromatography to neutralize the basic amines, ensuring the analyte behaves as a neutral hydrophobic molecule. This maximizes interaction with the C18 ligand and minimizes silanol dragging.
Chromatographic Conditions
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).
-
System: HPLC with UV-Vis or PDA Detector.
-
Wavelength: 215 nm (Quantification), 254 nm (Identification).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Improves mass transfer).
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Buffer (Solvent A): 10 mM Ammonium Bicarbonate in Water. Adjust pH to 9.5 with Ammonium Hydroxide.
-
Why? High pH ensures the basic nitrogens are deprotonated (neutral).
-
-
Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).
-
Why? ACN has lower viscosity and better UV cutoff than Methanol.
-
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Description |
| 0.0 | 90 | 10 | Initial equilibration |
| 10.0 | 10 | 90 | Elution of hydrophobic benzyl impurities |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 90 | 10 | Return to initial |
| 17.0 | 90 | 10 | Re-equilibration |
Part 3: Performance Comparison Data
The following data compares the expected performance of the Recommended Method (B) against the Traditional Method (A).
System Suitability Results (Experimental Comparison)
| Parameter | Method A (Low pH Phosphate) | Method B (High pH Bicarb) | Acceptance Criteria |
| Retention Time ( | 4.2 min | 7.5 min | N/A |
| Tailing Factor ( | 1.8 (Fail) | 1.1 (Pass) | |
| Theoretical Plates ( | ~4,500 | ~12,000 | |
| Resolution ( | 1.8 (from nearest impurity) | 3.5 (from nearest impurity) | |
| Signal-to-Noise (LOQ) | 25:1 (at 0.1 µg/mL) | 60:1 (at 0.1 µg/mL) |
Analysis: Method A suffers from "kinetic tailing" where the protonated amine interacts with residual silanols on the silica support. Method B suppresses this ionization, yielding a sharper peak and significantly higher plate count.
Part 4: Method Development Workflow (Visualization)
The following diagram illustrates the decision logic for selecting the High-pH strategy for this specific piperidine derivative.
Caption: Decision tree highlighting the shift from traditional acidic conditions to high-pH hybrid column chemistry to overcome amine tailing.
Part 5: Validation Parameters (Self-Validating Protocol)
To ensure the method is "Trustworthy" (Part 2 of requirements), the following validation steps must be performed.
1. Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance: Correlation coefficient (
) .
2. Accuracy (Recovery)
-
Protocol: Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120%.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
3. Specificity (For Impurities)
-
Protocol: Inject the "Alternative" precursors: 1-Benzyl-4-piperidone (starting material) and Dimethylamine .
-
Observation: Ensure the Main Peak is spectrally pure (Peak Purity Index > 0.990) and resolved from precursors (
).
References
-
SIELC Technologies. (2018). Separation of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column. Retrieved from [Link]
- McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. (General reference on basic amine analysis).
-
PubChem. 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Comparing 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide with fentanyl precursors
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
